6-Cyanopyridine-3-sulfonamide Derivative Exhibits Sub-Micromolar MALT1 Inhibition (IC50 = 390 nM) vs. Unsubstituted Pyridine-3-sulfonamide
A derivative of 6-cyanopyridine-3-sulfonamide, specifically N-(amino(((5,6-bis(4-chlorophenyl)pyridin-3-yl)methyl)amino)methylene)-6-cyanopyridine-3-sulfonamide (US10662156, Compound of Example 52), demonstrated an IC50 of 390 nM against the human MALT1 protease in a biochemical assay [1]. In contrast, unsubstituted pyridine-3-sulfonamide typically shows no measurable inhibition of MALT1 at concentrations up to 10 µM, indicating that the 6-cyano substitution is critical for target engagement [2].
| Evidence Dimension | MALT1 Protease Inhibition (IC50) |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | Pyridine-3-sulfonamide (unsubstituted) - No inhibition >10 µM |
| Quantified Difference | >25-fold improvement in potency |
| Conditions | Full-length cDNA of human MALT1 gene (GenBank accession No: AB026118.1) amplified by PCR; assay details per BindingDB entry. |
Why This Matters
This 25-fold potency gain directly translates to a more viable starting point for MALT1 inhibitor lead optimization in oncology programs, reducing the required dose and potentially improving therapeutic indices.
- [1] BindingDB. (2021). BDBM444372: N-(amino(((5,6-bis(4-chlorophenyl)pyridin-3-yl)methyl)amino)methylene)-6-cyanopyridine-3-sulfonamide. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (2023). BDBM50599476: MALT1 inhibition data. Retrieved from bindingdb.org. View Source
